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Compound of Interest

Compound Name: 2-Hydroxypyridine-3-carboxamide

CAS No.: 10128-92-4

Cat. No.: B155894 Get Quote

Introduction
2-Hydroxypyridine-3-carboxamide, also known as 2-hydroxynicotinamide, is a vital

heterocyclic compound with significant applications in pharmaceutical and materials science.

Its biological activity is often linked to its role as a derivative of nicotinamide (Vitamin B3),

playing a part in various metabolic processes. The compound exists in a tautomeric equilibrium

between the 2-hydroxypyridine and 2-pyridone forms, a characteristic that profoundly

influences its chemical and physical properties. Accurate and comprehensive characterization

is therefore paramount for quality control, drug development, and mechanistic studies. This

application note provides a detailed guide to the key analytical techniques for the thorough

characterization of 2-Hydroxypyridine-3-carboxamide, offering both theoretical insights and

practical, step-by-step protocols for researchers and drug development professionals.

Chromatographic Analysis: High-Performance
Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity

of 2-Hydroxypyridine-3-carboxamide and for quantifying its presence in various matrices.

The polarity of the molecule, imparted by the hydroxyl, amide, and pyridine ring functionalities,

makes reverse-phase HPLC an ideal choice for separation.
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Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its hydrophobic nature, which provides

effective retention for moderately polar compounds like 2-Hydroxypyridine-3-carboxamide
through hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent (like

methanol or acetonitrile) and an aqueous buffer, allows for the fine-tuning of the retention time.

The acidic pH of the mobile phase is crucial for suppressing the ionization of the hydroxyl

group and ensuring a consistent, sharp peak shape. A photodiode array (PDA) detector is

chosen for its ability to monitor multiple wavelengths simultaneously, which is useful for peak

purity assessment and method development.

Experimental Protocol: Purity Determination by
Reverse-Phase HPLC

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler,

column oven, and a PDA detector.

Column: C18, 4.6 x 250 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Methanol.

Gradient Elution:

0-5 min: 5% B

5-25 min: 5% to 95% B

25-30 min: 95% B

30.1-35 min: 5% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 295 nm.
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Injection Volume: 10 µL.

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase

composition (95:5 Water:Methanol) to a final concentration of 1 mg/mL. Filter through a 0.45

µm syringe filter before injection.

Data Presentation
Parameter Typical Value

Retention Time (t R )
~10-15 min (highly dependent on the specific

system and conditions)

Tailing Factor ≤ 1.5

Theoretical Plates > 2000

Visualization of the HPLC Workflow
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Caption: Workflow for HPLC Purity Analysis.

Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-
Hydroxypyridine-3-carboxamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Due to the tautomerism, the observed chemical shifts can be sensitive to the solvent

and temperature.

Causality Behind Experimental Choices
¹H NMR provides information on the number of different types of protons and their neighboring

environments through chemical shifts and coupling constants. ¹³C NMR complements this by

providing information on the carbon skeleton. The choice of a deuterated polar solvent like

DMSO-d₆ is due to the good solubility of the compound and its ability to engage in hydrogen

bonding, which can help in observing exchangeable protons (from -OH and -NH₂ groups).

Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.

¹H NMR Acquisition:

Pulse Program: Standard single pulse (zg30).

Number of Scans: 16.

Relaxation Delay: 2 s.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single pulse (zgpg30).

Number of Scans: 1024.

Relaxation Delay: 2 s.

Expected ¹H NMR Data (in DMSO-d₆)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Pyridine-H ~8.0-8.2 dd ~4.8, 1.8

Pyridine-H ~7.2-7.4 dd ~7.2, 1.8

Pyridine-H ~6.3-6.5 t ~6.0

-NH₂ ~7.5-8.0 br s -

-OH ~11.0-12.0 br s -

Note: Chemical shifts are estimations based on related structures and are highly dependent on

concentration and temperature. dd = doublet of doublets, t = triplet, br s = broad singlet.

Expected ¹³C NMR Data (in DMSO-d₆)
Carbon Chemical Shift (δ, ppm)

C=O (Amide) ~165-170

C-OH (Pyridine) ~160-165

Pyridine-C ~140-145

Pyridine-C ~125-130

Pyridine-C ~110-115

Pyridine-C ~105-110

Visualization of NMR Logic
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NMR Spectroscopy
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Caption: Information derived from NMR techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in 2-Hydroxypyridine-3-carboxamide.

Causality Behind Experimental Choices
The vibrational frequencies of chemical bonds are specific to the functional groups. By

analyzing the absorption bands in the infrared spectrum, we can confirm the presence of key

functionalities like O-H, N-H, C=O, and the aromatic pyridine ring. Attenuated Total Reflectance

(ATR) is a convenient sampling technique that requires minimal sample preparation.

Experimental Protocol: FTIR-ATR
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
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Acquisition:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Data Processing: Perform a background scan before scanning the sample. The resulting

spectrum should be baseline corrected.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 N-H stretch Amide

3200-3000 O-H stretch Hydroxyl

3100-3000 C-H stretch Aromatic

1680-1650 C=O stretch Amide I

1620-1580 C=C, C=N stretch Aromatic ring

1400-1300 O-H bend Hydroxyl

UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the

molecule and can be used for quantitative analysis.

Causality Behind Experimental Choices
The conjugated system of the pyridine ring and the presence of auxochromes (-OH, -C=O)

result in characteristic UV absorption maxima. The choice of a polar protic solvent like ethanol

is suitable for dissolving the sample and observing the π → π* and n → π* transitions.

Experimental Protocol: UV-Visible Spectroscopy
Instrumentation: A dual-beam UV-Visible spectrophotometer.
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Sample Preparation: Prepare a stock solution of the sample in ethanol (e.g., 1 mg/mL).

Dilute the stock solution to obtain a final concentration that gives an absorbance in the range

of 0.2-0.8.

Acquisition:

Scan Range: 200-400 nm.

Blank: Use ethanol as the blank.

Expected UV-Visible Absorption Maxima
Wavelength (λ max , nm) Solvent

~295-305 Ethanol

~230-240 Ethanol

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining

structural information through fragmentation analysis.

Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-
Hydroxypyridine-3-carboxamide, as it typically produces the protonated molecular ion

[M+H]⁺ with minimal fragmentation. This allows for the accurate determination of the molecular

weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the

parent ion, providing insights into the molecule's structure.

Experimental Protocol: LC-MS (ESI+)
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

LC Conditions: Use the HPLC method described in Section 1.

MS Conditions (Positive ESI Mode):
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Ion Source: Electrospray Ionization (ESI).

Polarity: Positive.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Scan Range: m/z 50-500.

Expected Mass Spectrometry Data
Ion Calculated m/z Observed m/z

[M+H]⁺ 139.0451 ~139.0

[M+Na]⁺ 161.0270 ~161.0

Note: The fragmentation pattern in MS/MS would likely involve the loss of ammonia (-17 Da)

and carbon monoxide (-28 Da) from the parent ion.

Visualization of the MS Workflow

LC Separation Mass Spectrometry Data Analysis

HPLC Elution Electrospray Ionization (ESI) Mass Analyzer Detector Mass Spectrum Generation Molecular Weight Confirmation

Click to download full resolution via product page

Caption: Workflow for LC-MS Analysis.

Conclusion
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The comprehensive characterization of 2-Hydroxypyridine-3-carboxamide requires an

orthogonal approach, employing a combination of chromatographic and spectroscopic

techniques. HPLC is essential for purity assessment, while NMR, FTIR, and UV-Vis

spectroscopy provide definitive structural confirmation. Mass spectrometry serves to confirm

the molecular weight and can offer further structural insights through fragmentation studies.

The protocols and data presented in this application note provide a robust framework for the

successful analysis of this important compound, ensuring its quality and facilitating its

application in research and development. It is imperative that these methods are validated for

their intended use to ensure data integrity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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